3-Amino-1-iodohexan-2-ol
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Overview
Description
3-Amino-1-iodohexan-2-ol is an organic compound that features both an amino group and an iodine atom attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-iodohexan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-iodohexan-2-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-iodohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Deiodinated alcohols.
Substitution: Various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-iodohexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3-Amino-1-iodohexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-bromohexan-2-ol: Similar structure but with a bromine atom instead of iodine.
3-Amino-1-chlorohexan-2-ol: Contains a chlorine atom instead of iodine.
3-Amino-1-fluorohexan-2-ol: Features a fluorine atom instead of iodine.
Uniqueness
3-Amino-1-iodohexan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different reactivity patterns .
Properties
CAS No. |
89357-70-0 |
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Molecular Formula |
C6H14INO |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
3-amino-1-iodohexan-2-ol |
InChI |
InChI=1S/C6H14INO/c1-2-3-5(8)6(9)4-7/h5-6,9H,2-4,8H2,1H3 |
InChI Key |
RYJVQCINJQXEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CI)O)N |
Origin of Product |
United States |
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